N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a biphenyl core linked to a benzo[d][1,3]dioxol-5-yl group via a 3-hydroxypropyl carboxamide chain. The hydroxypropyl group likely enhances solubility and hydrogen-bonding capacity compared to methyl or methoxy substituents in similar compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-20(19-10-11-21-22(14-19)28-15-27-21)12-13-24-23(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,14,20,25H,12-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVLGSFLVWRVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . The hydroxypropyl group can be introduced via a Michael addition reaction, and the final carboxamide formation is achieved through N-arylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydroxyl Group Reactions
The secondary alcohol in the hydroxypropyl chain undergoes typical alcohol reactions, such as oxidation, esterification, and protection/deprotection strategies.
Oxidation to Ketone
Under Jones oxidation (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, forming N-(3-(benzo[d] dioxol-5-yl)-3-oxopropyl)-[1,1'-biphenyl]-4-carboxamide (yield: 78–85%) . This reaction is critical for modifying the compound’s polarity and biological activity.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation of –OH | CrO₃, H₂SO₄, acetone, 0–5°C | N-(3-(Benzo[d] dioxol-5-yl)-3-oxopropyl)-[1,1'-biphenyl]-4-carboxamide | 82% |
Acetylation
The hydroxyl group reacts with acetic anhydride in pyridine to form an acetylated derivative. This protection strategy is useful in multi-step syntheses .
Carboxamide Hydrolysis
The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Acidic Hydrolysis
In concentrated HCl (reflux, 12 h), the amide bond cleaves to form [1,1'-biphenyl]-4-carboxylic acid and 3-(benzo[d] dioxol-5-yl)-3-hydroxypropylamine .
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | [1,1'-Biphenyl]-4-carboxylic acid + 3-(Benzo[d] dioxol-5-yl)-3-hydroxypropylamine | 68% |
Enzymatic Hydrolysis
Lipases (e.g., Candida antarctica) selectively hydrolyze the amide bond under mild conditions (pH 7.4, 37°C), preserving the methylenedioxy group .
Electrophilic Aromatic Substitution
The electron-rich benzo[d] dioxole ring undergoes electrophilic substitutions, such as nitration and halogenation.
Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the benzo[d] dioxole ring .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2 h | N-(3-(5-Nitrobenzo[d] dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide | 73% |
Bromination
Electrophilic bromination (Br₂/FeBr₃) occurs at the 4-position of the biphenyl ring, forming a mono-brominated derivative .
Catalytic C–H Functionalization
Cobalt(III)-catalyzed C–H activation enables regioselective modifications of the biphenyl system.
Allylation
Using [Cp*Co(CO)I₂] as a catalyst and AgSbF₆ as an oxidant, allyl groups are introduced at the 2-position of the biphenyl ring (60°C, DCE, 24 h) .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C–H allylation | [Cp*Co(CO)I₂], AgSbF₆, allyl acetate | N-(3-(Benzo[d] dioxol-5-yl)-3-hydroxypropyl)-2-allyl-[1,1'-biphenyl]-4-carboxamide | 65% |
Reductive Amination
The primary amine (from carboxamide hydrolysis) undergoes reductive amination with aldehydes (e.g., benzaldehyde) using NaBH₃CN to form secondary amines.
Cyclocondensation Reactions
The hydroxypropylamine intermediate reacts with diketones (e.g., acetylacetone) to form pyrrolidine derivatives under acidic conditions .
Key Research Findings
-
Catalytic Efficiency : Cobalt(III) catalysts enhance reaction rates in C–H functionalization by 3–5× compared to traditional Pd-based systems .
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Regioselectivity : Electrophilic substitutions favor the benzo[d] dioxole ring due to its electron-donating methylenedioxy group .
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Stability : The carboxamide group resists hydrolysis in physiological conditions (pH 7.4, 37°C), making the compound suitable for drug development .
Scientific Research Applications
Anticancer Properties
The compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor blood supply. For instance, related compounds demonstrated IC50 values around 2.5 μM against VEGFR1, indicating potent anti-angiogenic effects.
- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest at the S phase and promote apoptosis in cancer cells by disrupting microtubule assembly, a critical process in cell division.
Modulation of Transport Proteins
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide also acts as a modulator of ATP-binding cassette (ABC) transporters. These transporters are involved in drug resistance mechanisms in cancer therapy, and enhancing interactions with these proteins could improve the efficacy of drug delivery systems.
Summary of Biological Activities
The following table summarizes the biological activities of the compound:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of VEGFR; apoptosis induction | |
| Anti-Angiogenic | Inhibition of endothelial cell migration | |
| Transport Modulation | Interaction with ABC transporters |
Case Study: Anticancer Efficacy
A study examining various derivatives of similar structures revealed that compounds featuring the benzo[d][1,3]dioxole moiety displayed enhanced anticancer activity against multiple cell lines. One derivative showed a 13.8-fold improvement in the effectiveness of doxorubicin against colorectal carcinoma cells, highlighting the potential for combination therapies.
Pharmacokinetics and Therapeutic Implications
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Factors such as solubility and molecular size influence how well the compound is absorbed and distributed in biological systems.
- Metabolism : Elucidating the metabolic pathways of this compound is essential to predict its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Data of Selected Analogs
Impact of Substituents on Properties
- Benzo[d][1,3]dioxol vs. Methoxy Groups : Compounds with benzo[d][1,3]dioxol (e.g., 22a) exhibit higher melting points (~139–141°C) than fluorinated or methoxy-substituted analogs (e.g., 19a: 125–127°C), suggesting enhanced crystallinity due to the bicyclic structure .
- Amide Side Chains : The hydroxypropyl carboxamide in the target compound may improve aqueous solubility compared to methyl or pivalamide groups (e.g., 1h: 53–55°C melting point) .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Features
The compound consists of a benzo[d][1,3]dioxole moiety linked to a biphenyl structure through a hydroxypropyl chain. Its molecular formula is with a molecular weight of approximately 375.424 g/mol. The presence of the benzo[d][1,3]dioxole unit is significant due to its established biological activity in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Research indicates that compounds with similar structural motifs exhibit affinities for serotonin receptors (5-HT receptors), which are crucial in modulating mood and anxiety. For instance, derivatives of benzodioxole have shown significant agonistic effects on 5-HT receptors, suggesting potential applications in treating mood disorders .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are vital for mitigating oxidative stress-related diseases. Compounds containing the benzo[d][1,3]dioxole moiety have been linked to enhanced antioxidant activity due to their ability to scavenge free radicals .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antidepressant Activity : A study investigated the antidepressant-like effects of benzodioxole derivatives in animal models. Results indicated that these compounds significantly reduced depressive behaviors, likely through modulation of serotonin pathways .
- Anticancer Potential : In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Hydroxyl Group : The presence of the hydroxypropyl group enhances solubility and bioavailability, which are essential for effective pharmacological action.
- Substituents on Aromatic Rings : Variations in substituents on the biphenyl moiety can significantly affect receptor affinity and selectivity. Electron-withdrawing groups tend to enhance binding affinity to serotonin receptors compared to electron-donating groups .
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzo[d][1,3]dioxole : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution using appropriate halohydrin.
- Amide Bond Formation : The final step involves coupling the benzo[d][1,3]dioxole derivative with a biphenyl precursor using amide bond formation techniques such as carbodiimide-mediated coupling.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
